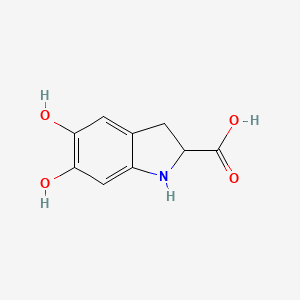

5,6-Dihydroxyindoline-2-carboxylic acid

Übersicht

Beschreibung

5,6-Dihydroxyindoline-2-carboxylic acid is a significant compound in the field of organic chemistry. It is an intermediate in the biosynthesis of melanin, the pigment responsible for the color of skin, hair, and eyes in humans and other animals . This compound is known for its role in the formation of eumelanin, a type of melanin that provides photoprotection by absorbing ultraviolet radiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyindoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 3,4-dibenzyloxybenzaldehyde with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups . Another method involves the use of a coupling agent (HATU/DIPEA) and protection of the catechol function by acetyl groups, which can be removed before use .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dihydroxyindoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s catechol group is particularly reactive, allowing for redox reactions and the formation of polymeric pigments .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like oxygen and phenolases, as well as reducing agents for the protection and deprotection of functional groups .

Major Products Formed: The major products formed from reactions involving this compound include eumelanin pigments, which are formed through oxidative polymerization . These pigments have applications in various fields, including cosmetics and bioelectronics .

Wissenschaftliche Forschungsanwendungen

5,6-Dihydroxyindoline-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of melanin pigments . In biology, it plays a role in the study of melanogenesis, the process by which melanin is produced in the body . In medicine, the compound’s derivatives are being explored for their potential use in photoprotection and as antiviral agents . Additionally, in industry, this compound is used in the development of bioinspired materials for applications in organoelectronics and bioadhesives .

Wirkmechanismus

The mechanism of action of 5,6-Dihydroxyindoline-2-carboxylic acid involves its conversion into eumelanin through oxidative polymerization. This process is catalyzed by enzymes such as tyrosinase and involves the formation of indole-5,6-quinone intermediates . The resulting eumelanin pigments provide photoprotection by absorbing ultraviolet radiation and neutralizing reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 5,6-Dihydroxyindoline-2-carboxylic acid include 5,6-Dihydroxyindole and 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) . These compounds share structural similarities and are also involved in the biosynthesis of melanin.

Uniqueness: What sets this compound apart from its similar compounds is its specific role as an intermediate in the formation of eumelanin. Its unique reactivity and ability to undergo oxidative polymerization make it a valuable compound for research and industrial applications .

Biologische Aktivität

5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is a significant compound in the biosynthesis of melanin and has garnered attention for its various biological activities. This article explores the biological activity of DHICA, including its antioxidant properties, role in melanin synthesis, and potential antiviral effects.

Overview of DHICA

DHICA is a precursor in the biosynthesis of eumelanin, a pigment responsible for coloration in many organisms. Its structure features two hydroxyl groups and a carboxylic acid group, which contribute to its reactivity and biological functions.

Antioxidant Activity

Antioxidant Properties

Research has demonstrated that DHICA exhibits significant antioxidant activity. Two primary assays used to evaluate this activity are:

- DPPH Assay : This assay measures the hydrogen-donor ability of compounds. In studies, DHICA showed moderate antioxidant activity compared to its carboxamides derivatives, which exhibited higher activity levels.

- FRAP Assay : This test assesses the ferric reducing power of substances. DHICA displayed good reducing power, although some derivatives showed improved performance due to better solubility .

| Compound | DPPH EC50 (µM) | FRAP (Trolox eq.) |

|---|---|---|

| DHICA | 50 | 100 |

| Carboxamide 1 | 30 | 150 |

| Carboxamide 2 | 25 | 120 |

Role in Melanin Synthesis

DHICA is crucial in the melanin biosynthetic pathway. It is oxidized by tyrosinase and tyrosinase-related proteins to form eumelanin. The enzyme activity varies among species; for instance, human tyrosinase has been shown to effectively oxidize DHICA into eumelanin precursors .

- Tyrosinase Activity : Tyrosinase catalyzes the conversion of L-tyrosine into L-DOPA and subsequently into L-DOPAquinone, which can further convert into DHICA.

- Incorporation into Melanin : DHICA units are incorporated into eumelanin through oxidative polymerization, with research indicating that it contributes to the structural diversity of melanin pigments .

Antiviral Activity

Recent studies have investigated the antiviral potential of DHICA against HIV-1. In vitro assays revealed that DHICA and its derivatives could inhibit HIV-1 integrase activity and prevent viral replication in infected cells. The effective concentration (EC50) values were reported as follows:

| Compound | EC50 (µg/mL) | CC50 (µg/mL) |

|---|---|---|

| DHICA | 0.5 | 5 |

| Derivative A | 1.5 | 15 |

| Derivative B | >30 | >100 |

These results indicate that while DHICA shows promise as an antiviral agent, its derivatives may enhance or diminish efficacy based on structural modifications .

Case Studies

- HIV-1 Inhibition : A study demonstrated that hyperbranched oligomers derived from DHICA exhibited significant antiviral activity against HIV-1, with lower molecular weight correlating with higher efficacy .

- Melanin Production Inhibition : Another investigation using B16-F10 melanoma cells showed that treatments with various concentrations of DHICA resulted in decreased melanin production, implicating its role in modulating pigmentation pathways .

Eigenschaften

IUPAC Name |

5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWYRSDDJVCWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408516 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-20-3 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.